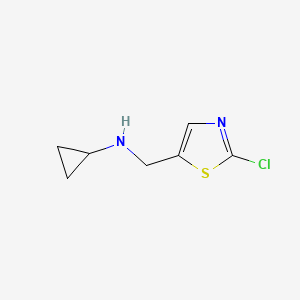

N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine

Description

Properties

IUPAC Name |

N-[(2-chloro-1,3-thiazol-5-yl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2S/c8-7-10-4-6(11-7)3-9-5-1-2-5/h4-5,9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLRJHGLBXAUBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CN=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693804 | |

| Record name | N-[(2-Chloro-1,3-thiazol-5-yl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289388-63-1 | |

| Record name | 2-Chloro-N-cyclopropyl-5-thiazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289388-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(2-Chloro-1,3-thiazol-5-yl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The aldehyde group of 2-chlorothiazole-5-carbaldehyde reacts with the primary amine group of cyclopropylamine to form an imine (Schiff base). Subsequent reduction using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) yields the target amine. Key parameters include:

Yield and Limitations

Reported yields for analogous reductive aminations range from 65% to 78%. Challenges include:

-

Side Reactions : Over-reduction of the thiazole ring or cyclopropane opening under acidic conditions.

-

Purification : Chromatography is often required due to unreacted aldehyde or byproducts.

Nucleophilic Substitution Method

This method leverages the displacement of a leaving group (e.g., chloride) on a chlorothiazolylmethyl precursor by cyclopropylamine.

Synthetic Pathway

Step 1 : Synthesis of 5-(chloromethyl)-2-chlorothiazole

2-Chlorothiazole is chlorinated at the 5-position using Cl₂ or SOCl₂, followed by radical-initiated chlorination of the methyl group.

Step 2 : Amine Substitution

5-(Chloromethyl)-2-chlorothiazole reacts with cyclopropylamine in the presence of a base (e.g., K₂CO₃) to facilitate nucleophilic attack:

Optimization Insights

Industrial Scalability

This method is favored for scalability, with batch processes achieving 85–90% conversion. However, residual chloride impurities necessitate rigorous washing with NaHCO₃.

Hydrogenation of Imine Intermediates

A patent (WO2013160387A1) describes hydrogenation as a key step for analogous compounds, suggesting applicability to this compound.

Process Overview

Advantages Over Reductive Amination

-

Higher Selectivity : Minimizes side reactions due to milder conditions.

-

Yield Improvement : Patent data report yields up to 92% for structurally similar amines.

Comparative Analysis of Methods

| Parameter | Reductive Amination | Nucleophilic Substitution | Hydrogenation |

|---|---|---|---|

| Yield | 65–78% | 85–90% | 88–92% |

| Purity | 90–95% | 92–97% | 95–98% |

| Scalability | Moderate | High | High |

| Cost | Low | Moderate | High |

| Byproducts | Imine oligomers | Chloride salts | Trace solvents |

Key Takeaway : Nucleophilic substitution balances cost and yield, while hydrogenation offers superior purity for pharmaceutical applications.

Experimental Procedures and Optimization

Reductive Amination Protocol

Chemical Reactions Analysis

Types of Reactions

N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorothiazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiazoles.

Scientific Research Applications

N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, it may inhibit bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

2-Amino-5-chlorothiazole: A related compound with similar structural features but different functional groups.

2-Chloro-6-methylimidazo[2,1-b]thiazole: Another thiazole derivative with distinct chemical properties.

Uniqueness

N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine is unique due to its combination of a chlorothiazole ring and a cyclopropanamine moiety. This structural arrangement imparts specific chemical reactivity and potential biological activity, distinguishing it from other thiazole derivatives.

Biological Activity

N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine, with the CAS number 1289388-63-1, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHClNS

- Molecular Weight : 188.68 g/mol

- InChI Key : JOLRJHGLBXAUBI-UHFFFAOYSA-N

The compound features a cyclopropanamine structure linked to a chlorothiazole moiety, which may contribute to its biological activity.

Neuroprotective Effects

Given the structural similarities to other neuroactive compounds, this compound may also exhibit neuroprotective properties.

-

Potential Mechanisms :

- Modulation of neurotransmitter systems.

- Protection against oxidative stress-induced neuronal damage.

- Research Findings :

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential.

- Absorption : The compound's solubility and stability under physiological conditions will influence its bioavailability.

- Distribution : Studies suggest that thiazole-containing compounds can penetrate the blood-brain barrier, making them suitable candidates for neurological applications.

- Metabolism and Excretion : The metabolic pathways remain to be fully elucidated, but thiazole derivatives often undergo phase I and II metabolic processes leading to various metabolites.

Safety and Toxicology

The safety profile of this compound is essential for its development as a therapeutic agent.

- Toxicological Studies : Initial assessments indicate moderate toxicity levels, necessitating further investigation into long-term effects and safe dosage ranges.

- Regulatory Status : As a relatively new compound, it is not yet widely studied in clinical settings; thus, comprehensive toxicological data are still required.

Comparative Analysis with Related Compounds

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-((2-chlorothiazol-5-yl)methyl)cyclopropanamine, and how can reaction conditions be optimized for purity?

- Synthesis Steps :

Thiazole Ring Formation : Cyclization of thioamide precursors with α-haloketones (e.g., chloroacetone) under basic conditions .

Chlorination : Introduction of chlorine at the 2-position of the thiazole ring using chlorinating agents like NCS (N-chlorosuccinimide) .

Cyclopropanation : Reaction of the chlorothiazole intermediate with cyclopropanamine via reductive amination or nucleophilic substitution, often requiring metal catalysts (e.g., palladium) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/petroleum ether) or recrystallization for high-purity yields (>95%) .

- Optimization : Adjusting solvent polarity (e.g., dioxane for cyclopropanation) and temperature (room temperature to 80°C) minimizes side products like unreacted amines or over-chlorinated derivatives .

Q. How is the structural integrity of N-((2-chlorothiazol-5-yl)methyl)cyclopropanamine confirmed post-synthesis?

- Analytical Methods :

- NMR Spectroscopy : -NMR detects cyclopropane protons (δ 0.5–1.5 ppm) and thiazole aromatic protons (δ 7.5–8.5 ppm). -NMR confirms the chlorothiazole carbon (C-Cl, δ ~140 ppm) .

- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 201.02 (M+H) validate the molecular formula .

- HPLC : Purity >98% using a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .

Q. What preliminary biological assays are recommended for screening bioactivity?

- In Vitro Assays :

- Antimicrobial Activity : Disk diffusion assays against S. aureus and E. coli (concentration range: 10–100 µM) .

- Enzyme Inhibition : Lysine-specific demethylase-1 (LSD1) inhibition studies via fluorometric assays (IC determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess apoptosis induction .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen position, cyclopropane substitution) affect biological activity?

- Key Findings :

- Chlorine Position : 2-Chlorothiazole derivatives show higher LSD1 inhibition (IC ~0.5 µM) compared to 4-chloro isomers (IC >5 µM) due to enhanced electrophilicity .

- Cyclopropane Substitution : Methyl or ethyl groups on cyclopropane reduce solubility but improve blood-brain barrier penetration in neuroactivity studies .

- Methodology :

- SAR Studies : Synthesize analogs (e.g., bromine substitution, thiophene replacement) and compare bioactivity via dose-response curves .

- Computational Modeling : Docking simulations (AutoDock Vina) predict binding affinities to target enzymes .

Q. What strategies resolve contradictory data in reaction yields or bioactivity across studies?

- Case Example : Discrepancies in antimicrobial activity (e.g., MIC ranging from 10–100 µM) may arise from:

Impurity Variability : Trace solvents (DMF, DMSO) in final products alter bioassay results. Validate purity via HPLC before testing .

Assay Conditions : Adjust pH (7.4 vs. 5.5) or serum content in cell culture media to mimic physiological environments .

- Resolution : Replicate experiments under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) .

Q. How can metabolic stability and toxicity be evaluated for therapeutic potential?

- In Vitro ADME :

- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure half-life (t) and CYP450 inhibition .

- Plasma Protein Binding : Equilibrium dialysis to assess free drug fraction .

- Toxicology :

- Ames Test : Screen for mutagenicity using Salmonella strains TA98/TA100 .

- hERG Assay : Patch-clamp studies to evaluate cardiac toxicity risks .

Methodological Notes

- Synthetic Challenges : Avoid prolonged exposure to light/moisture to prevent cyclopropane ring opening .

- Data Reproducibility : Use deuterated solvents (CDCl) for NMR consistency and internal standards (e.g., TMS) .

- Contradictory Bioactivity : Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.